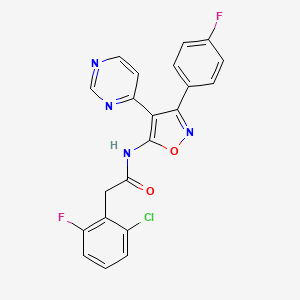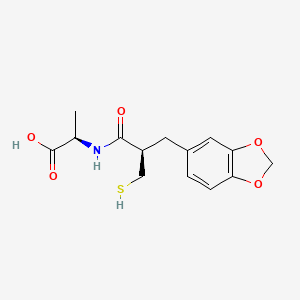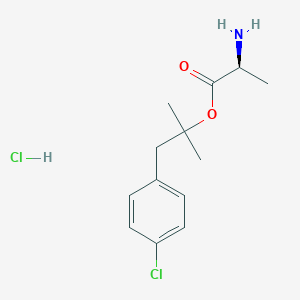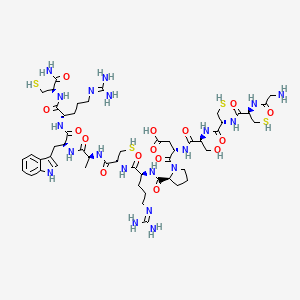
芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋芋
描述
Alpha-Conotoxin ImI is a peptide neurotoxin derived from the venom of the marine cone snail species, Conus imperialis . This compound is known for its ability to selectively bind to the neuronal alpha7 homopentameric subtype of the nicotinic acetylcholine receptor . These receptors are crucial for neuronal and neuromuscular transmission, making alpha-Conotoxin ImI a valuable tool in neurophysiological studies and potential therapeutic applications .
作用机制
Target of Action
Alpha-Conotoxin ImI, also known as Gly-Cys-Cys-Ser-Asp-Pro-Arg-Cys-Ala-Trp-Arg-Cys-NH2, is a conopeptide isolated from the venom of the cone snail Conus imperialis . Its primary targets are the nicotinic acetylcholine receptors (nAChRs) . These receptors are essential for neuronal and neuromuscular transmission . Alpha-Conotoxin ImI is a selective blocker of the α7 homomeric nAChRs , which are involved in signal transmission between two neurons or between neurons and muscle fibers .
Mode of Action
Alpha-Conotoxin ImI acts on postsynaptic membranes, where it binds onto and inhibits nAChRs . The binding modes of Alpha-Conotoxin ImI to the α7-nAChR have been investigated using comparative modeling and molecular dynamics simulations . The van der Waals and non-polar desolvation components were found to be the main driving force for binding of the conotoxin to the nAChR. The electrostatic component was responsible for the selectivity of the various ImI mutants .
Biochemical Pathways
The inhibition of nAChRs by Alpha-Conotoxin ImI affects the normal functioning of these receptors, which are involved in various biochemical pathways essential for neuronal and neuromuscular transmission . The exact downstream effects of this inhibition on the biochemical pathways are complex and depend on the specific cellular context.
Pharmacokinetics
It’s known that the chemical synthesis of α-conotoxins is complicated by the possibility of three disulfide bond isomers . Strategies to enhance their stability, including the substitution of disulfide bond with diselenide bond and N-to-C cyclization via an oligopeptide spacer, have been developed .
Result of Action
The result of Alpha-Conotoxin ImI’s action is the potent inhibition of nAChRs, which disrupts neuronal and neuromuscular transmission . This can have various molecular and cellular effects, depending on the specific context. For example, it has been reported that Alpha-Conotoxin ImI upregulates the release of the pro-inflammatory cytokine TNF-α in certain cells .
Action Environment
The action, efficacy, and stability of Alpha-Conotoxin ImI can be influenced by various environmental factors. Moreover, the selection of appropriate oxidative folding conditions is necessary to achieve higher yields of the native isomer, especially in high-throughput syntheses .
生化分析
Biochemical Properties
Alpha-Conotoxin Imi plays a significant role in biochemical reactions by interacting with the neuronal alpha7 nAChR . The cysteines in the compound are connected in the pairs Cys2-Cys8 and Cys3-Cys12 . The structure of Alpha-Conotoxin Imi comprises primarily a series of nested beta turns .
Cellular Effects
Alpha-Conotoxin Imi has profound effects on various types of cells and cellular processes. It influences cell function by selectively binding to the neuronal alpha7 nAChR . This receptor subtype is a potential drug target for several neurological disorders .
Molecular Mechanism
The mechanism of action of Alpha-Conotoxin Imi involves its selective binding to the neuronal alpha7 nAChR . It exerts its effects at the molecular level through this binding interaction, potentially influencing enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
Its structure and function have been determined through 1H NMR spectroscopy in aqueous solution .
准备方法
Synthetic Routes and Reaction Conditions: The chemical synthesis of alpha-Conotoxin ImI involves the solid-phase peptide synthesis method. This process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis is complicated by the presence of disulfide bonds, which require careful oxidative folding to achieve the correct isomer . Selective and nonselective disulfide bond oxidation strategies are employed to control the yields and formation of the desired disulfide bond isomers .
Industrial Production Methods: Industrial production of alpha-Conotoxin ImI is not widely reported, likely due to its specialized use in research and potential therapeutic applications. advancements in peptide synthesis technologies and biotechnological methods may facilitate larger-scale production in the future.
化学反应分析
Types of Reactions: Alpha-Conotoxin ImI primarily undergoes oxidation reactions to form disulfide bonds, which are crucial for its biological activity . The peptide can also be modified through substitution reactions to enhance its stability and selectivity .
Common Reagents and Conditions:
Oxidative Folding: This process uses oxidizing agents such as iodine or air oxidation to form disulfide bonds.
Substitution Reactions: Chemical modifications, such as the substitution of disulfide bonds with diselenide bonds, are performed to improve stability.
Major Products: The major product of these reactions is the correctly folded alpha-Conotoxin ImI with its native disulfide bond configuration, which is essential for its biological activity .
科学研究应用
Alpha-Conotoxin ImI has several important applications in scientific research:
Neurophysiological Studies: It is used as a neurochemical tool to study the physiology of nicotinic acetylcholine receptors.
Drug Development: The compound is being evaluated as a potential drug lead for treating various neuronal disorders, including pain and tobacco addiction.
Immunological Research: Alpha-Conotoxin ImI has been shown to affect the expression of pro-inflammatory cytokines in macrophage-like cells, making it a valuable tool for studying the cholinergic anti-inflammatory pathway.
相似化合物的比较
Alpha-Conotoxin ImI is part of the alpha-conotoxin family, which includes other peptides such as alpha-Conotoxin GI and alpha-Conotoxin MI . These compounds also target nicotinic acetylcholine receptors but differ in their selectivity and binding affinities . For example, alpha-Conotoxin GI targets nicotinic acetylcholine receptors in mammalian muscles, while alpha-Conotoxin ImI specifically targets the neuronal alpha7 subtype . This selectivity makes alpha-Conotoxin ImI unique and valuable for studying neuronal nicotinic acetylcholine receptors .
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H82N20O15S4/c1-24(41(78)66-30(15-25-18-61-27-8-3-2-7-26(25)27)44(81)64-28(9-4-12-59-51(55)56)42(79)69-33(20-88)40(54)77)62-46(83)35(22-90)70-43(80)29(10-5-13-60-52(57)58)65-49(86)37-11-6-14-72(37)50(87)31(16-39(75)76)67-45(82)32(19-73)68-48(85)36(23-91)71-47(84)34(21-89)63-38(74)17-53/h2-3,7-8,18,24,28-37,61,73,88-91H,4-6,9-17,19-23,53H2,1H3,(H2,54,77)(H,62,83)(H,63,74)(H,64,81)(H,65,86)(H,66,78)(H,67,82)(H,68,85)(H,69,79)(H,70,80)(H,71,84)(H,75,76)(H4,55,56,59)(H4,57,58,60)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXNBRHEQLZMI-VAYQAVKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H82N20O15S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166085 | |
| Record name | alpha-Conotoxin imi | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156467-85-5 | |
| Record name | alpha-Conotoxin imi | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156467855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Conotoxin imi | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary molecular target of α-Conotoxin ImI?
A1: α-Conotoxin ImI acts as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype. [, , , , , , ]
Q2: How does α-Conotoxin ImI interact with the α7 nAChR?
A2: α-Conotoxin ImI binds to the orthosteric ligand-binding site of the α7 nAChR, competing with the endogenous agonist, acetylcholine. [, , , , ] This binding prevents acetylcholine from activating the receptor. [, ]
Q3: Are there any other nAChR subtypes targeted by α-Conotoxin ImI?
A3: While primarily targeting α7 nAChRs, α-Conotoxin ImI exhibits weaker antagonistic activity at other nAChR subtypes, including α3β2 and α9, but with significantly lower affinity. [, , ]
Q4: What are the downstream effects of α-Conotoxin ImI binding to α7 nAChRs?
A4: By inhibiting α7 nAChRs, α-Conotoxin ImI can disrupt various physiological processes mediated by these receptors, including neurotransmitter release, neuronal excitability, and synaptic plasticity. [, , ]
Q5: What is the molecular formula and weight of α-Conotoxin ImI?
A5: The molecular formula of α-Conotoxin ImI is C59H86N18O16S4, and its molecular weight is 1427.6 g/mol. []
Q6: What is the structure of α-Conotoxin ImI?
A6: α-Conotoxin ImI is a 12 amino acid peptide with two disulfide bridges (Cys2-Cys8 and Cys3-Cys12), forming a compact structure with two loops. [, , , ] It is the only known α-conotoxin with a 4/3 residue spacing between the cysteines. []
Q7: What spectroscopic techniques have been used to characterize the structure of α-Conotoxin ImI?
A7: The three-dimensional structure of α-Conotoxin ImI has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] Circular Dichroism (CD) spectroscopy has also been employed to study its secondary structure. []
Q8: How stable is α-Conotoxin ImI under reducing conditions?
A8: α-Conotoxin ImI, like other conotoxins, is susceptible to reduction and scrambling of its disulfide bonds, leading to loss of activity. [] This can occur in the presence of reducing agents like glutathione or serum albumin. []
Q9: Are there any strategies to improve the stability of α-Conotoxin ImI?
A9: Replacing the disulfide bonds with isosteric diselenide bonds results in selenoconotoxin analogs that exhibit remarkable stability under reducing conditions while maintaining similar structure and biological activity compared to the native α-Conotoxin ImI. []
Q10: Have computational methods been used to study α-Conotoxin ImI?
A10: Yes, computational docking studies have been employed to investigate the binding mode of α-Conotoxin ImI with its target, the α7 nAChR. [, ] These studies provide valuable insights into the key molecular interactions responsible for the toxin's activity and selectivity.
Q11: Which amino acid residues in α-Conotoxin ImI are crucial for its activity?
A11: Mutational studies have identified several key residues essential for α-Conotoxin ImI's activity. The triad Asp-Pro-Arg in the first loop and the Trp residue in the second loop are critical for binding to the α7 nAChR. [, ]
Q12: How do modifications to the Pro6 residue in α-Conotoxin ImI affect its activity?
A12: Introducing aromatic and bulky substituents at the Pro6 position in α-Conotoxin ImI can significantly impact its binding affinity and antagonistic activity at the α7 nAChR. [] While polar and charged groups generally decrease activity, certain hydrophobic and aromatic substitutions can enhance it. []
Q13: How does C-terminal amidation affect the folding and activity of α-Conotoxin ImI?
A13: While the impact of C-terminal amidation on α-Conotoxin ImI's folding and activity requires further investigation, studies on other conotoxins suggest it can significantly influence these properties. []
Q14: Has α-Conotoxin ImI been used to investigate the role of α7 nAChRs in biological processes?
A14: Yes, α-Conotoxin ImI has been used as a pharmacological tool to study the involvement of α7 nAChRs in various physiological processes, including neurotransmission, [] control of swimming behavior, [] and regulation of dopamine release. []
Q15: Are there any potential applications for α-Conotoxin ImI or its analogs?
A15: Due to its selectivity for neuronal nAChR subtypes, α-Conotoxin ImI and its more stable analogs hold potential as research tools for studying nAChR pharmacology and as leads for developing novel therapeutics for neurological disorders associated with α7 nAChR dysfunction. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


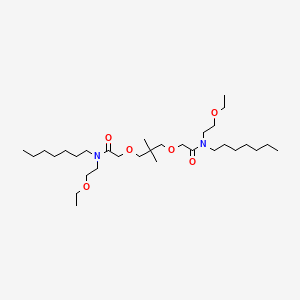
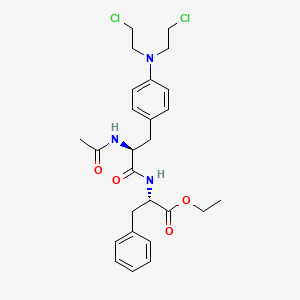

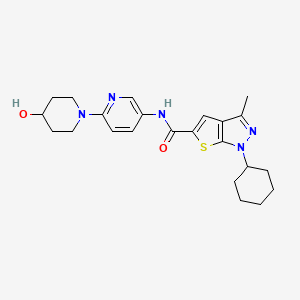
![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)
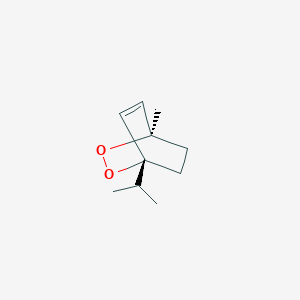
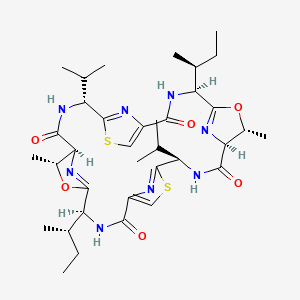
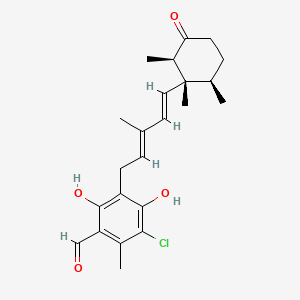
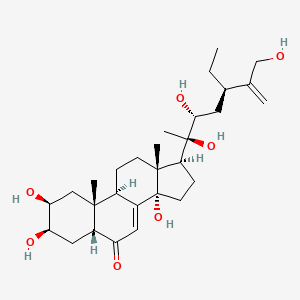
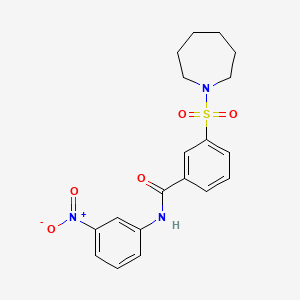
![4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B1665197.png)
